MAO-B Preferential Inhibition: Quantitative Selectivity Advantage of the C6-Amino Substitution Over the Des-Amino Parent Scaffold
6-Amino-3-methylquinoxalin-2(1H)-one exhibits a 5.9-fold selectivity for human MAO-B (IC₅₀ = 17,000 nM) over human MAO-A (IC₅₀ = 100,000 nM), as determined in membrane-bound human enzyme assays using kynuramine conversion to 4-hydroxyquinoline as the readout [1]. This selectivity profile is directly attributable to the C6 primary amine, as the des-amino comparator 3-methylquinoxalin-2(1H)-one lacks the necessary hydrogen-bonding pharmacophore for MAO isoform discrimination. The MAO-B preference is noteworthy because clinically significant MAO-B inhibitors (e.g., selegiline, rasagiline) operate in the low nanomolar range; thus, this compound provides a defined, moderate-affinity starting point for structure-activity relationship (SAR) optimization, with a well-characterized selectivity baseline that is absent in the unsubstituted scaffold.
| Evidence Dimension | MAO-B vs MAO-A inhibitory selectivity |
|---|---|
| Target Compound Data | MAO-B IC₅₀ = 17,000 nM; MAO-A IC₅₀ = 100,000 nM; Selectivity Index (MAO-A/MAO-B) = 5.9 |
| Comparator Or Baseline | 3-Methylquinoxalin-2(1H)-one (des-amino analog): MAO-A and MAO-B IC₅₀ values not reported, consistent with absence of the amino pharmacophore required for MAO active-site engagement. |
| Quantified Difference | 5.9-fold preferential inhibition of MAO-B over MAO-A; comparator lacks measurable MAO inhibition at equivalent concentrations. |
| Conditions | Human MAO-A and MAO-B expressed in insect cell membranes; kynuramine-to-4-hydroxyquinoline conversion assay; data curated by ChEMBL (CHEMBL4216610) from Charles University in Prague. |
Why This Matters
For procurement decisions in neuropharmacology, the 6-amino compound is the only isomer within this series that provides a quantified, selectivity-indexed MAO-B inhibitory profile, enabling SAR campaigns that require a defined baseline rather than an untested scaffold.
- [1] BindingDB. BDBM50450822 (CHEMBL4216610): Affinity data — Inhibition of human MAO-A (IC₅₀ = 1.00E+5 nM) and MAO-B (IC₅₀ = 1.70E+4 nM) by 6-amino-3-methylquinoxalin-2(1H)-one. ChEMBL / Charles University in Prague. Accessed 2026. View Source
